molecular formula C10H12Cl2N2O B7901942 (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

Cat. No.: B7901942
M. Wt: 247.12 g/mol
InChI Key: XXGNSYRZPPXHBC-LURJTMIESA-N
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Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide is a chiral compound that features an amino group, a propionamide moiety, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and (S)-2-aminopropionamide.

    Nucleophilic Substitution: The 2,5-dichlorobenzyl chloride undergoes nucleophilic substitution with (S)-2-aminopropionamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzyl chloride: A precursor in the synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide.

    (S)-2-Aminopropionamide: Another precursor used in the synthesis.

    2,5-Dichlorobenzyl alcohol: A related compound with similar structural features.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino group and a dichlorobenzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-4-8(11)2-3-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNSYRZPPXHBC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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